molecular formula C26H21BrClN5OS B11678559 N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide CAS No. 307975-54-8

N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11678559
CAS No.: 307975-54-8
M. Wt: 566.9 g/mol
InChI Key: JVJDZSNLSLCVPH-ZGBFTUMVSA-N
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Description

N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound featuring multiple functional groups, including a bromo-phenylpropene moiety, a triazole ring, and a sulfanyl-acetohydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the bromo-phenylpropene moiety: This can be achieved through the bromination of a phenylpropene precursor.

    Synthesis of the triazole ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling of the triazole with the sulfanyl-acetohydrazide: This step may involve nucleophilic substitution reactions under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.

    Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromo group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a potential lead compound for the development of new drugs.

    Materials Science: In the synthesis of novel materials with unique properties.

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to specific receptors to modulate biological pathways.

    Pathways: Involvement in signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • **N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can be compared with other hydrazide derivatives and triazole-containing compounds.

Uniqueness

    Structural Features: The unique combination of functional groups in this compound may confer distinct chemical and biological properties.

    Reactivity: Its reactivity profile may differ from similar compounds due to the presence of specific substituents.

Properties

CAS No.

307975-54-8

Molecular Formula

C26H21BrClN5OS

Molecular Weight

566.9 g/mol

IUPAC Name

N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H21BrClN5OS/c1-18-7-13-23(14-8-18)33-25(20-9-11-22(28)12-10-20)31-32-26(33)35-17-24(34)30-29-16-21(27)15-19-5-3-2-4-6-19/h2-16H,17H2,1H3,(H,30,34)/b21-15-,29-16+

InChI Key

JVJDZSNLSLCVPH-ZGBFTUMVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C(=C/C3=CC=CC=C3)/Br)C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC(=CC3=CC=CC=C3)Br)C4=CC=C(C=C4)Cl

Origin of Product

United States

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